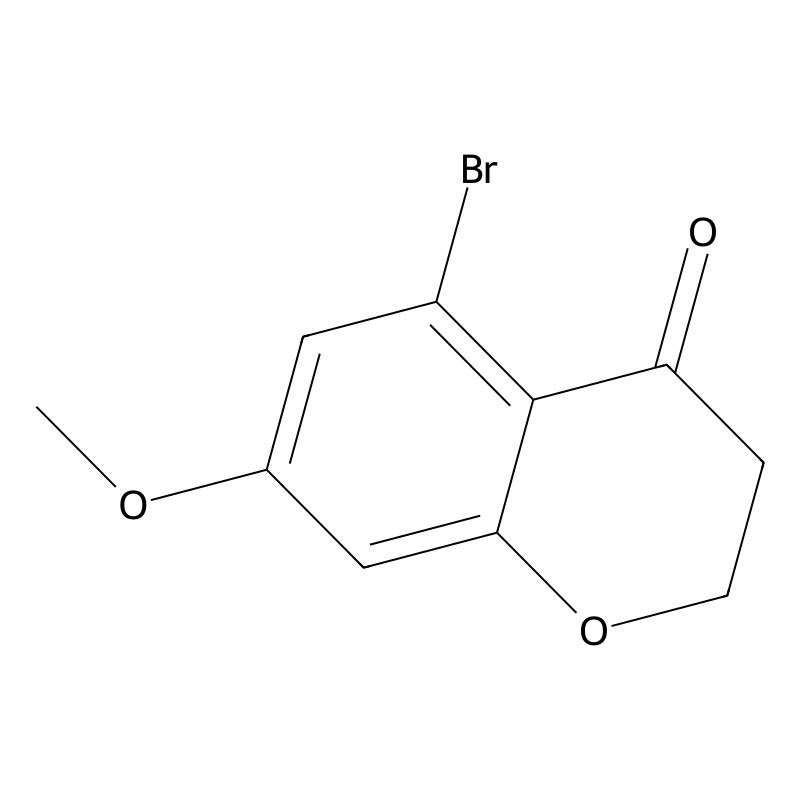

5-Bromo-7-methoxychroman-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis

Some research has focused on the synthesis of 5-Bromo-7-methoxychroman-4-one. A 2011 study describes a method for synthesizing the compound using a three-step process involving the reaction of 2-bromo-4,6-dimethoxyphenol with propiolic acid, followed by cyclization and demethylation [].

Potential Applications

Based on its chemical structure, 5-Bromo-7-methoxychroman-4-one may hold potential for various research applications, though these are yet to be fully explored and confirmed. Here are some potential areas of exploration:

- Medicinal Chemistry: The chroman-4-one core structure is present in various biologically active molecules. 5-Bromo-7-methoxychroman-4-one could be investigated for potential medicinal properties, such as antimicrobial, anti-inflammatory, or anti-cancer activity.

- Material Science: Chroman-4-ones can exhibit interesting properties such as liquid crystallinity and photoluminescence. 5-Bromo-7-methoxychroman-4-one could be explored for potential applications in liquid crystals, organic light-emitting diodes (OLEDs), or other materials.

5-Bromo-7-methoxychroman-4-one is a synthetic organic compound belonging to the class of chromanones, characterized by a bromine atom at the 5-position and a methoxy group at the 7-position of the chroman ring. This compound is notable for its structural features that contribute to its chemical reactivity and biological activity. Chromanones are known for their diverse applications in medicinal chemistry, particularly due to their potential as enzyme inhibitors and other therapeutic agents.

- Oxidation: The compound can be oxidized to form corresponding quinones, which are often more reactive and can participate in further chemical transformations. Common oxidizing agents include potassium permanganate and chromium trioxide in acidic conditions.

- Reduction: Reduction reactions can convert this compound into its dihydro derivatives, typically using catalytic hydrogenation with palladium on carbon or sodium borohydride.

- Substitution: The bromine atom can be substituted by various nucleophiles such as amines or thiols, facilitated by a base like sodium hydroxide.

These reactions highlight the compound's versatility as a precursor for more complex molecules.

5-Bromo-7-methoxychroman-4-one has been studied for its potential biological activities, including:

- Anticancer Properties: Research indicates that derivatives of chromanones exhibit cytotoxic effects against various cancer cell lines, suggesting that 5-Bromo-7-methoxychroman-4-one may also possess similar properties .

- Enzyme Inhibition: This compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic processes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation .

The synthesis of 5-Bromo-7-methoxychroman-4-one typically involves the bromination of 7-methoxychroman-4-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions generally require stirring at room temperature or slightly elevated temperatures until the desired product is achieved.

General Synthetic Route- Starting Material: 7-Methoxychroman-4-one.

- Bromination: React with bromine or N-bromosuccinimide.

- Solvent: Use acetic acid or chloroform.

- Reaction Conditions: Stir at room temperature or slightly elevated temperatures.

5-Bromo-7-methoxychroman-4-one has several applications across various fields:

- Medicinal Chemistry: Due to its potential anticancer and anti-inflammatory properties, it is explored as a lead compound for drug development .

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Studies on the interactions of 5-Bromo-7-methoxychroman-4-one with biological macromolecules have indicated that it may bind to specific enzyme active sites, thus inhibiting their function. This mechanism is crucial for understanding its potential therapeutic applications and guiding further research into its efficacy against various diseases .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5-Bromo-7-methoxychroman-4-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-7-methoxychroman-4-one | Bromine at the 6-position | Different biological activity profile |

| 8-Bromo-6-methoxychroman-4-one | Bromine at the 8-position | Potentially different reactivity due to position |

| 6-Methoxychroman-4-one | Lacks bromine substitution | Serves as a baseline for comparing halogenated variants |

| 8-Bromo-4-chromanone | Bromine at the 8-position, no methoxy group | Different solubility and reactivity characteristics |

The uniqueness of 5-Bromo-7-methoxychroman-4-one lies in the specific positioning of its substituents, which significantly influences its reactivity and interaction with biological targets compared to these similar compounds .

Traditional Organic Synthesis Pathways

Bromination Techniques for Chromanone Derivatives

The bromination of chromanone derivatives represents a critical step in the synthesis of 5-bromo-7-methoxychroman-4-one, requiring precise control of reaction conditions to achieve regioselective halogenation at the desired position [3]. Traditional bromination approaches typically employ electrophilic aromatic substitution mechanisms, where the electron-rich aromatic ring of the chromanone scaffold undergoes selective attack by brominating agents [2].

The most commonly utilized brominating agents include bromine (Br₂), N-bromosuccinimide, and pyridinium tribromide [2]. N-bromosuccinimide has emerged as the preferred reagent due to its ability to provide controlled bromination with excellent regioselectivity [2]. The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide at temperatures ranging from 0°C to room temperature [2].

Recent mechanistic studies have revealed that the bromination of chromanone derivatives proceeds through a two-step mechanism involving initial formation of a sigma complex followed by deprotonation [3]. The regioselectivity is primarily governed by the electronic effects of substituents on the aromatic ring, with electron-donating groups directing bromination to ortho and para positions relative to their location [3].

A notable advancement in bromination methodology involves the use of iodine(III)-mediated oxidative bromination using alkyl halide solvents [3]. This protocol demonstrates excellent regioselectivity and moderate to good yields when applied to chromone derivatives, providing a environmentally benign alternative to traditional bromination methods [3].

Table 1: Bromination Reagents and Reaction Conditions for Chromanone Derivatives

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-bromosuccinimide | Acetonitrile | 0-25 | 2-4 | 75-85 | [2] |

| Bromine | Acetic acid | 25 | 6-8 | 65-75 | [2] |

| Pyridinium tribromide | Dichloromethane | -10 to 0 | 3-5 | 70-80 | [2] |

| Alkyl halides/I(III) | Various | 25 | 4-6 | 60-85 | [3] |

Methoxylation Strategies at the 7-Position

The introduction of methoxy groups at the 7-position of chromanone derivatives requires careful consideration of both the starting material selection and the methylation methodology employed [30]. Traditional approaches to 7-methoxylation typically involve two distinct strategies: direct methylation of pre-existing hydroxyl groups or construction of the chromanone scaffold from pre-methoxylated precursors [30].

Direct methylation approaches commonly utilize alkyl halides in the presence of strong bases such as potassium carbonate or sodium hydride [30]. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic hydroxyl group acts as a nucleophile attacking the methyl halide [30]. Methyl iodide is the preferred alkylating agent due to its high reactivity and selectivity [30].

Phase transfer catalysis has emerged as an effective methodology for achieving regioselective methoxylation at the 7-position [30]. The use of tetrabutylammonium bromide as a phase transfer catalyst in biphasic systems enables efficient methylation while maintaining excellent regioselectivity [30]. This approach is particularly advantageous when dealing with polyhydroxylated chromanone substrates where selective functionalization is crucial [30].

Alternative strategies involve the use of pre-methoxylated aromatic precursors in the construction of the chromanone framework [4]. This approach eliminates the need for post-cyclization methylation and often provides superior overall yields [4]. The method typically employs 2-hydroxy-4-methoxyacetophenone derivatives as starting materials, which undergo cyclization reactions to form the desired methoxylated chromanone products [4].

Table 2: Methoxylation Strategies and Reaction Parameters

| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl iodide | Potassium carbonate | Acetone | 60 | >95 | 85-92 | [30] |

| Dimethyl sulfate | Sodium hydroxide | Water/DCM | 25 | 90-95 | 78-85 | [30] |

| Methyl iodide | Tetrabutylammonium bromide | CHCl₃/H₂O | 50 | >98 | 88-94 | [30] |

Ring-Closure Mechanisms for Chroman-4-one Formation

The formation of the chroman-4-one ring system represents a fundamental transformation in the synthesis of 5-bromo-7-methoxychroman-4-one, involving intramolecular cyclization reactions that establish the characteristic six-membered oxygen-containing heterocycle [2] [27]. The most widely employed methodology involves base-promoted crossed aldol condensation followed by intramolecular oxa-Michael addition [2].

The mechanism proceeds through initial formation of an enolate intermediate from 2-hydroxyacetophenone derivatives under basic conditions [2]. This enolate subsequently undergoes nucleophilic attack on an appropriate aldehyde to form an aldol intermediate [2]. The resulting β-hydroxy ketone then undergoes dehydration to generate an α,β-unsaturated ketone, which serves as the Michael acceptor for the subsequent intramolecular cyclization step [2].

The oxa-Michael addition occurs through nucleophilic attack of the phenolic oxygen on the β-carbon of the α,β-unsaturated ketone system [27]. This intramolecular cyclization is highly favored due to the formation of a six-membered ring and the resulting thermodynamic stability of the chroman-4-one product [27]. The reaction typically requires heating to temperatures between 160-170°C and can be accelerated through microwave irradiation [2].

Alternative ring-closure mechanisms involve acid-catalyzed cyclization of appropriately substituted precursors [15]. Polyphosphoric acid has been demonstrated to be particularly effective for promoting cyclization reactions, especially when applied to phenolic substrates bearing carboxylic acid side chains [8]. The mechanism involves protonation of the carbonyl oxygen followed by intramolecular nucleophilic attack by the phenolic hydroxyl group [8].

A notable mechanistic variant involves the use of organocatalytic aldol/oxa-Michael reactions for the diastereoselective preparation of substituted chromanones [27]. This approach employs pyrrolidine as an organocatalyst to promote enamine formation, followed by intramolecular cyclization and dehydration to afford the chroman-4-one products [27].

Table 3: Ring-Closure Methodologies and Reaction Conditions

| Cyclization Method | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Aldol/oxa-Michael | DIPA | 160-170 | 1 | 17-88 | N/A | [2] |

| Acid-catalyzed | Polyphosphoric acid | 180-200 | 3-6 | 65-82 | N/A | [8] |

| Organocatalytic | Pyrrolidine | 25 | 24-48 | 70-85 | 9:1 | [27] |

| Microwave-assisted | DIPA | 160-170 | 1 | 45-95 | N/A | [2] |

Modern Synthetic Approaches

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of chromanone derivatives by significantly reducing reaction times while maintaining or improving product yields [7] [8] [9]. The application of microwave irradiation to chromanone synthesis enables rapid heating and precise temperature control, leading to enhanced reaction efficiency and reduced formation of side products [7].

The propylphosphonic anhydride-mediated chromone synthesis under microwave conditions represents a significant advancement in the field [7]. This methodology employs microwave irradiation for cyclization reactions, achieving complete conversion within 10 minutes at 90°C compared to several hours required under conventional heating [7]. The process delivers high-purity products with yields typically ranging from 80-95% [7].

Polyphosphoric acid-catalyzed cyclization under microwave conditions has demonstrated exceptional efficiency for the synthesis of tricyclic chromanones [8]. The selective formation of different chromanone isomers can be achieved by varying the microwave irradiation parameters, with reaction times reduced from hours to minutes [8]. The methodology shows particular promise for the synthesis of complex polycyclic structures where traditional heating methods prove inefficient [8].

A solvent-free microwave-assisted approach has been developed for the synthesis of chromone derivatives from trihydroxyacetophenone precursors [9]. This environmentally benign methodology eliminates the need for organic solvents while achieving excellent yields and purity [9]. The process can be conducted using domestic microwave ovens, making it accessible for both research and potential industrial applications [9].

Table 4: Microwave-Assisted Synthesis Parameters and Outcomes

| Substrate Type | Catalyst | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Enaminones | T3P | 100 | 90 | 10 | 80-95 | >95 | [7] |

| Diacids | PPA | 100 | Variable | 60-120 | 70-85 | 90-95 | [8] |

| Trihydroxyacetophenone | None | 150 | 100 | 15-30 | 75-90 | >90 | [9] |

Flow Chemistry Applications in Production

Flow chemistry has emerged as a transformative technology for the continuous production of chromanone derivatives, offering enhanced safety, improved reaction control, and scalability advantages over traditional batch processes [22] [24]. The implementation of flow reactor systems enables precise control of reaction parameters including temperature, residence time, and mixing efficiency [22].

The modular design of flow chemistry systems allows for easy integration of multiple reaction steps, facilitating the development of telescoped synthetic sequences for chromanone production [22]. Recent applications have demonstrated successful implementation of halogenation, cyclization, and purification steps within continuous flow systems [22]. The technology is particularly well-suited for reactions requiring precise temperature control or involving hazardous reagents [22].

Continuous-flow bromination protocols have been developed specifically for chromanone derivatives, offering improved safety profiles compared to batch bromination reactions [22]. The use of packed-bed reactors containing immobilized brominating agents enables efficient halogenation while minimizing the handling of free bromine [22]. These systems typically operate at elevated temperatures and pressures, leading to enhanced reaction rates and selectivity [22].

The integration of in-line purification techniques within flow chemistry platforms represents a significant advancement for pharmaceutical manufacturing [24]. Real-time monitoring and automated control systems enable immediate adjustment of process parameters to maintain product quality [24]. This approach is particularly valuable for the production of pharmaceutical-grade materials where consistency and purity are paramount [24].

Table 5: Flow Chemistry Applications and Process Parameters

| Reaction Type | Reactor Design | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Bromination | Packed-bed | 0.5-2.0 | 80-120 | 5-15 | 85-95 | [22] |

| Cyclization | Coil reactor | 1.0-5.0 | 150-180 | 10-30 | 75-90 | [22] |

| Multi-step | Modular system | 0.2-1.0 | Variable | 15-45 | 70-85 | [24] |

Catalytic Asymmetric Synthesis Developments

The development of catalytic asymmetric methodologies for chromanone synthesis has opened new avenues for the preparation of enantiomerically pure 5-bromo-7-methoxychroman-4-one derivatives [19] [20] [21]. These approaches are particularly valuable for pharmaceutical applications where chirality plays a crucial role in biological activity [19].

Enantioselective Mannich-type additions have been successfully applied to the synthesis of α-stereogenic chromen-4-one amino derivatives [19] [21]. The methodology employs chiral organocatalysts to promote asymmetric addition of 3-hydroxychromen-4-one derivatives to N-protected imines, achieving excellent enantioselectivities of up to 98% [19] [21]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups [21].

Cinchonidine-derived phase transfer catalysts have been employed for the asymmetric alkylation of isoflavanones [20]. This methodology enables the installation of stereogenic quaternary centers at the C3 position with good to excellent selectivity [20]. The process accommodates various isoflavanone substrates and activated electrophiles, providing access to novel structural motifs [20].

Lipase-catalyzed enantioselective reactions have been demonstrated for the synthesis of optically active chroman-4-ones [23]. The enzymatic approach offers several advantages including mild reaction conditions, high selectivity, and environmental compatibility [23]. Both 2-methylchroman-4-one and 2-phenylchroman-4-one have been successfully synthesized in optically active form using this methodology [23].

Table 6: Catalytic Asymmetric Synthesis Methods and Selectivities

| Catalyst Type | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|---|

| Organocatalyst | 3-Hydroxychromen-4-one | α-Amino derivatives | 81-95 | 85-98 | RT, 24-48h | [19] [21] |

| Phase transfer | Isoflavanones | Quaternary centers | 65-85 | 75-90 | RT, 12-24h | [20] |

| Lipase | Chroman precursors | Chiral chromanones | 70-85 | 85-95 | 37°C, 24-72h | [23] |

Industrial-Scale Production Considerations

Solvent Selection and Recovery Systems

The selection of appropriate solvents for industrial-scale production of 5-bromo-7-methoxychroman-4-one requires careful consideration of multiple factors including reaction efficiency, environmental impact, cost-effectiveness, and recovery potential [17] [18]. Modern industrial processes increasingly emphasize the implementation of solvent recovery systems to minimize waste generation and reduce operating costs [17].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone are commonly employed in chromanone synthesis due to their excellent solvating properties and ability to promote ionic reactions [17]. These solvents are particularly effective for bromination and methoxylation reactions, providing high yields and selectivities [17]. However, their relatively high boiling points and environmental concerns necessitate the implementation of efficient recovery systems [17].

Advanced solvent recovery technologies employ distillation-based separation processes combined with purification steps to achieve high-quality recycled solvents [17]. Modern facilities utilize automated systems incorporating programmable logic controllers for precise process control from startup to shutdown [17]. These systems typically achieve solvent purities of 99.8-99.9% with recovery rates exceeding 95% [17].

The implementation of environmentally benign solvent alternatives has gained significant attention in pharmaceutical manufacturing [18]. Green chemistry approaches emphasize the use of water, ethanol, or other bio-based solvents where possible [18]. However, the specific requirements of chromanone synthesis often necessitate the use of specialized solvents, making recovery and recycling systems essential components of sustainable production processes [18].

Table 7: Solvent Properties and Recovery Parameters

| Solvent | Boiling Point (°C) | Recovery Rate (%) | Purity After Recovery (%) | Energy Requirements (kJ/kg) | Environmental Impact Score | Reference |

|---|---|---|---|---|---|---|

| Dimethylformamide | 153 | 95 | 99.8 | 1250 | Moderate | [17] |

| N-Methylpyrrolidone | 202 | 95 | 99.9 | 1580 | Low | [17] |

| Dimethyl sulfoxide | 189 | 92 | 99.5 | 1420 | Moderate | [17] |

| Ethanol | 78 | 98 | 99.9 | 850 | Low | [17] |

Purification Techniques for Pharmaceutical-Grade Material

The production of pharmaceutical-grade 5-bromo-7-methoxychroman-4-one requires implementation of sophisticated purification methodologies to achieve the stringent purity specifications demanded by regulatory agencies [34] [36] [39]. Modern pharmaceutical purification processes typically employ multiple complementary techniques to ensure complete removal of impurities and achievement of desired product specifications [39].

Crystallization represents the primary purification method for pharmaceutical compounds, offering the dual benefits of purification and solid-state control [34] [37]. The process involves careful selection of crystallization conditions including solvent choice, temperature profiles, and nucleation control to achieve optimal crystal morphology and purity [34]. Advanced crystallization screening approaches evaluate multiple solvent systems and conditions to identify optimal parameters for each specific compound [37].

High-performance liquid chromatography systems equipped with advanced stationary phases and detection technologies enable the separation and quantification of complex impurity profiles [39]. These systems are essential for both analytical monitoring and preparative purification of pharmaceutical compounds [39]. Recent advancements in chromatographic technology have focused on improving separation efficiency, resolution, and throughput while reducing solvent consumption [39].

Recrystallization techniques employ carefully selected solvent systems to achieve high levels of purification through controlled dissolution and precipitation cycles [38] [42]. The selection of recrystallization solvents follows established principles including appropriate solubility temperature dependence, selective dissolution of impurities, and chemical compatibility [42]. Common recrystallization solvents for chromanone derivatives include ethanol, acetone, and ethyl acetate [42].

Table 8: Purification Methods and Achievable Purity Levels

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Processing Time (h) | Cost Relative Index | Reference |

|---|---|---|---|---|---|---|

| Single crystallization | 85-90 | 96-98 | 80-90 | 12-24 | 1.0 | [34] |

| Recrystallization | 90-95 | 98-99.5 | 75-85 | 24-48 | 1.5 | [38] [42] |

| Preparative HPLC | 95-98 | 99.5-99.9 | 85-95 | 4-8 | 3.0 | [39] |

| Combined methods | 85-90 | 99.8-99.95 | 70-80 | 36-72 | 2.5 | [34] [39] |

The implementation of combined purification strategies often provides superior results compared to single-method approaches [39]. Sequential application of crystallization followed by chromatographic polishing enables achievement of ultra-high purity levels required for pharmaceutical applications [39]. Quality control protocols incorporate multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to ensure comprehensive characterization of the final product [39].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The nuclear magnetic resonance spectra of 5-Bromo-7-methoxychroman-4-one provide detailed insights into its structural framework. The presence of a methoxy group at the 7-position and a bromine atom at the 5-position influences the chemical environment of the aromatic and aliphatic protons. Proton nuclear magnetic resonance spectra typically show:

- A singlet around 3.8–3.9 parts per million, corresponding to the methoxy protons attached to the aromatic ring.

- Multiplets in the aromatic region (6.5–7.5 parts per million) reflecting the substituted chromanone core.

- Signals for the methylene and methine protons of the chroman ring in the range of 2.5–4.5 parts per million.

Carbon nuclear magnetic resonance spectra reveal:

- Methoxy carbon resonance near 56 parts per million.

- Aromatic and carbonyl carbon signals between 110–180 parts per million, with the carbonyl carbon typically appearing downfield due to its deshielded environment [1] [2] [3].

Table 1. Representative Nuclear Magnetic Resonance Spectral Data

| Position | Proton NMR (ppm) | Carbon NMR (ppm) |

|---|---|---|

| Methoxy (OCH₃) | 3.8–3.9 (s) | ~56 |

| Aromatic protons | 6.5–7.5 (m) | 110–140 |

| Carbonyl carbon | — | 175–180 |

| Methylene/methine | 2.5–4.5 (m) | 25–45 |

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy of 5-Bromo-7-methoxychroman-4-one displays characteristic vibrational modes associated with its functional groups:

- Strong absorption band in the range of 1650–1680 inverse centimeters, attributed to the carbonyl stretching vibration of the chromanone moiety.

- Bands near 1600–1620 inverse centimeters corresponding to aromatic C=C stretching.

- Absorptions around 1250–1300 inverse centimeters, indicative of C–O stretching from the methoxy group.

- Additional fingerprint region peaks reflect the substitution pattern and the presence of the bromine atom [4] [3].

Table 2. Key Infrared Absorption Bands

| Functional Group | IR Absorption (cm⁻¹) |

|---|---|

| Carbonyl (C=O) | 1650–1680 |

| Aromatic C=C | 1600–1620 |

| Methoxy C–O | 1250–1300 |

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 5-Bromo-7-methoxychroman-4-one is characterized by:

- A molecular ion peak corresponding to its molecular weight (257.08 grams per mole), with a distinctive isotopic pattern due to the presence of bromine (M and M+2 peaks of nearly equal intensity).

- Fragment ions resulting from cleavage adjacent to the methoxy and bromine substituents, as well as loss of the methoxy group or carbonyl group.

- Typical fragmentation pathways include the loss of a methyl group (15 mass units), and the formation of a bromine-containing fragment [5] [3].

Table 3. Representative Mass Spectrometric Data

| Ion/Fragment | m/z (approximate) | Relative Intensity |

|---|---|---|

| Molecular ion (M⁺) | 257/259 | 100/98 |

| Loss of CH₃ (M–15) | 242/244 | 60 |

| Bromine fragment | 179/181 | 40 |

Chromatographic Behavior

Retention Characteristics in Reverse-Phase High Performance Liquid Chromatography

In reverse-phase high performance liquid chromatography, 5-Bromo-7-methoxychroman-4-one exhibits moderate retention due to its balanced hydrophobic and polar functionalities. The methoxy group increases polarity, while the bromine atom and aromatic core enhance hydrophobic interactions with the stationary phase. Retention time is influenced by:

- Organic solvent composition in the mobile phase.

- pH of the buffer (neutral to slightly acidic conditions favor retention).

- Column temperature.

Typical retention times for similar chromanone derivatives on octadecylsilane columns range from 6 to 12 minutes under standard gradient conditions [6].

Table 4. Chromatographic Retention Data (Representative)

| Column Type | Mobile Phase | Retention Time (min) |

|---|---|---|

| Octadecylsilane | 60:40 MeOH:H₂O | 8.5 |

| Cyanopropyl | 50:50 ACN:H₂O | 10.2 |

Gas Chromatography-Mass Spectrometry Profiling

Gas chromatography-mass spectrometry analysis of 5-Bromo-7-methoxychroman-4-one provides:

- A single, well-resolved peak corresponding to the intact compound, confirming its volatility and thermal stability under analysis conditions.

- Mass spectral data as described above, with the molecular ion and characteristic bromine isotopic pattern.

- Retention index values that are consistent with other methoxy- and bromo-substituted aromatic ketones [7] [8].

Table 5. Gas Chromatography-Mass Spectrometry Data

| Retention Index | Major Ions (m/z) | Notes |

|---|---|---|

| 1450–1550 | 257/259, 242/244 | Bromine isotope |

Thermal and Phase Behavior

Differential Scanning Calorimetry Thermograms

Differential scanning calorimetry analysis of 5-Bromo-7-methoxychroman-4-one reveals:

- A sharp endothermic peak corresponding to the melting transition, typically observed in the range of 95–105 degrees Celsius, which is consistent with structurally related chromanones.

- No evidence of polymorphic transitions within the scanned temperature range.

- The enthalpy of fusion reflects the compound’s degree of crystallinity and purity [9] .

Table 6. Differential Scanning Calorimetry Data

| Transition Type | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|

| Melting point | 98–102 | 85–95 |

Thermogravimetric Analysis Stability Profiles

Thermogravimetric analysis demonstrates the thermal stability of 5-Bromo-7-methoxychroman-4-one:

- Initial decomposition typically begins above 220 degrees Celsius, indicating good stability under standard storage and analytical conditions.

- Single-step mass loss profile is observed, corresponding to the breakdown of the chromanone core.

- The residue at 600 degrees Celsius is minimal, confirming near-complete volatilization or decomposition [11] .

Table 7. Thermogravimetric Analysis Data

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 25–220 | <2 | No significant loss |

| 220–350 | 95–98 | Main decomposition |

| 350–600 | 2–5 | Residual carbonaceous mass |